2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid
Description
2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl-substituted cyclohexyl ring
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h8-10H,4-7H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOKDOMUMZFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145574-11-2 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid typically involves multiple steps:
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Formation of the Cyclohexyl Ring: : The cyclohexyl ring with a trifluoromethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where a trifluoromethyl-substituted benzene derivative is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
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Introduction of the Amino Group: : The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Formation of the Acetic Acid Moiety: : The acetic acid moiety is introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can target the trifluoromethyl group or the carbonyl group in the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.
Substitution: The amino group can participate in substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Ketones or alcohols depending on the site of oxidation.
Reduction: Alcohols or alkanes depending on the site of reduction.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential as a building block in peptide synthesis, where the Boc-protected amino group can be selectively deprotected.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid depends on its specific application. In drug development, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The Boc group provides stability during synthesis and can be removed to reveal the active amine group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-(trifluoromethyl)cyclohexyl)acetic acid: Similar structure but lacks the Boc protection, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: Similar but without the trifluoromethyl group, affecting its lipophilicity and reactivity.
2-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar but with a phenyl ring instead of a cyclohexyl ring, altering its steric and electronic properties.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethyl-substituted cyclohexyl ring makes 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid, commonly referred to as Boc-amino acid derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H18F3N2O4
- Molecular Weight : 334.3 g/mol
- CAS Number : 2387561-75-1
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its influence on:
- Dopamine Receptors : It acts as a biased agonist at D2 dopamine receptors, influencing pathways related to neuropharmacology .
- Antimicrobial Activity : Some derivatives have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL .
Pharmacological Profile
The pharmacokinetic properties of the compound have been evaluated in various studies:
- Absorption and Distribution : In vivo studies indicated moderate bioavailability with a peak plasma concentration () of approximately 592 mg/mL after administration in rats .
- Toxicity : Toxicological assessments revealed acceptable safety profiles at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Boc-amino acid derivatives against drug-resistant pathogens. The results demonstrated that certain derivatives exhibited potent activity against Mycobacterium abscessus with MIC values as low as 0.5 μg/mL, suggesting their potential as therapeutic agents in treating resistant infections .
Case Study 2: Cancer Cell Proliferation Inhibition
Research on the antiproliferative effects of the compound revealed significant inhibition of cell growth in breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 0.87 to 12.91 μM. The compound showed a selective toxicity profile, sparing non-cancerous cells (MCF10A), which could be advantageous for therapeutic applications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
